molecular formula C9H8F3NO2 B15292201 1-(5-Amino-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one CAS No. 252580-28-2

1-(5-Amino-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one

Cat. No.: B15292201
CAS No.: 252580-28-2
M. Wt: 219.16 g/mol
InChI Key: LQECSURBJUYAOA-UHFFFAOYSA-N
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Description

1-(5-Amino-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one is an organic compound with a unique structure that includes an amino group, a methoxy group, and a trifluoromethyl ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Amino-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 5-amino-2-methoxybenzaldehyde with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(5-Amino-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ketone group can be reduced to form alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as halides (Cl-, Br-) and amines (NH2-) can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Amino-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-(5-Amino-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl ketone can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Amino-2-methoxyphenyl)piperidin-2-one: Similar structure but with a piperidine ring instead of a trifluoromethyl ketone.

    N-(5-Amino-2-methoxyphenyl)formamide: Contains a formamide group instead of a trifluoromethyl ketone.

Uniqueness

1-(5-Amino-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one is unique due to the presence of the trifluoromethyl ketone group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

252580-28-2

Molecular Formula

C9H8F3NO2

Molecular Weight

219.16 g/mol

IUPAC Name

1-(5-amino-2-methoxyphenyl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C9H8F3NO2/c1-15-7-3-2-5(13)4-6(7)8(14)9(10,11)12/h2-4H,13H2,1H3

InChI Key

LQECSURBJUYAOA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N)C(=O)C(F)(F)F

Origin of Product

United States

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